tert-Dodecylmercaptan

Catalog No.
S793704
CAS No.
25103-58-6
M.F
C12H26S
M. Wt
202.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Dodecylmercaptan

CAS Number

25103-58-6

Product Name

tert-Dodecylmercaptan

IUPAC Name

2,3,3,4,4,5-hexamethylhexane-2-thiol

Molecular Formula

C12H26S

Molecular Weight

202.4 g/mol

InChI

InChI=1S/C12H26S/c1-9(2)10(3,4)11(5,6)12(7,8)13/h9,13H,1-8H3

InChI Key

YAJYJWXEWKRTPO-UHFFFAOYSA-N

SMILES

CC(C)C(C)(C)C(C)(C)C(C)(C)S

Synonyms

tert-Dodecylthiol

Canonical SMILES

CC(C)C(C)(C)C(C)(C)C(C)(C)S

The exact mass of the compound Tert-dodecanethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Dodecylmercaptan (TDM) is a highly branched C12 alkyl thiol predominantly utilized as a chain transfer agent (CTA) in free-radical emulsion polymerizations and as a presulfiding agent for hydrotreating catalysts. Unlike linear thiols, TDM's sterically hindered tertiary structure moderates its reactivity, allowing for sustained molecular weight regulation throughout the polymerization cycle rather than rapid early-stage depletion[1]. Industrially, it is a benchmark modifier for producing styrene-butadiene rubber (SBR), acrylonitrile-butadiene-styrene (ABS) resins, and nitrile rubber (NBR), where precise control over the polydispersity index (PDI) directly dictates the polymer's processability and flow behavior [2]. Furthermore, its specific volatility and sulfur-release profile make it a critical procurement item for refineries executing two-stage catalyst sulfiding protocols[3].

Procurement teams often evaluate n-Dodecylmercaptan (NDM) as a direct substitute for tert-Dodecylmercaptan due to their identical molecular weights and similar sulfur content. However, generic substitution fails because the linear structure of NDM lacks the steric hindrance of TDM's highly branched tertiary carbon center. In emulsion polymerization, this structural difference fundamentally alters the chain transfer kinetics; NDM reacts rapidly in the initial stages, leading to premature depletion and a consequently broader molecular weight distribution (higher PDI) as the reaction progresses [1]. For polymers like SBR and ABS, substituting TDM with NDM results in variations in melt flow index and mechanical strength. Similarly, in catalyst presulfiding, replacing TDM with standard sulfiding agents like Dimethyl Disulfide (DMDS) without adjusting the two-stage protocol alters the final activation state of the hydrotreating catalyst [2].

Polydispersity Control in Emulsion Copolymerization vs. n-Dodecylmercaptan

In standardized emulsion copolymerization assays (styrene/n-butyl acrylate/methacrylic acid at 80°C with 1.5 mol% CTA), tert-Dodecylmercaptan demonstrates tighter regulation of polymer chain growth compared to its linear counterpart. While n-Dodecylmercaptan (NDM) produces a polymer with a broad molecular weight distribution, TDM effectively constrains the polydispersity index, yielding a more uniform polymer architecture [1].

Evidence DimensionPolydispersity Index (Mw/Mn) and Weight Average Molecular Weight (Mw)
Target Compound DataMw = 18,400; Mw/Mn = 2.82
Comparator Or Baselinen-Dodecylmercaptan (NDM): Mw = 27,800; Mw/Mn = 4.45
Quantified DifferenceTDM reduced the polydispersity index by 36.6% compared to NDM.
ConditionsEmulsion polymerization of Styrene/n-Butyl acrylate/Methacrylic acid (70/25/5) at 80°C with 1.5 mol% chain transfer agent.

A narrower molecular weight distribution is critical for manufacturers of synthetic rubbers to ensure consistent melt flow and processability.

Chain Transfer Constant (Cs) in Styrene Polymerization

The efficiency of a chain transfer agent is quantified by its chain transfer constant (Cs), which dictates the rate of radical transfer relative to polymer chain propagation. In the radical polymerization of styrene at 60°C, tert-Dodecylmercaptan exhibits a higher Cs than n-Dodecylmercaptan. This transfer rate, combined with the steric profile of the tertiary radical, ensures that TDM remains active throughout the polymerization process, providing continuous molecular weight modification[1].

Evidence DimensionChain Transfer Constant (Cs)
Target Compound DataCs = 13.6
Comparator Or Baselinen-Dodecylmercaptan (NDM): Cs = 13.0
Quantified DifferenceTDM demonstrates a 4.6% higher chain transfer constant in styrene systems.
ConditionsRadical polymerization of styrene monomer at 60°C.

Procurement of TDM over NDM for styrenic polymers guarantees more efficient chain transfer per mole of additive, optimizing dosing requirements.

Synergistic Catalyst Activation in Hydrotreatment Presulfiding vs. DMDS

In the activation of hydrotreating metal oxide catalysts, relying solely on standard wet sulfiding agents like Dimethyl Disulfide (DMDS) yields a baseline level of catalytic activity. Advanced in-situ sulfiding protocols utilize a two-stage process where the catalyst is first treated with tert-Dodecylmercaptan in the absence of hydrogen, followed by DMDS in the presence of hydrogen. This sequential incorporation of sulfur into the catalyst pores utilizing TDM's specific decomposition profile results in a more active hydrotreatment catalyst than baseline single-agent methods [1].

Evidence DimensionHydrotreatment Catalyst Activity
Target Compound DataTwo-stage sulfiding (TDM followed by DMDS) produces highly active metal sulfide sites.
Comparator Or BaselineSingle-stage wet sulfiding with DMDS alone.
Quantified DifferenceTDM integration yields significantly more active catalysts than those sulfided with DMDS alone.
ConditionsIn-situ catalyst presulfiding; Stage 1: TDM (no H2), Stage 2: DMDS (with H2).

Refineries can achieve higher desulfurization efficiency by procuring TDM as a specialized stage-one presulfiding agent rather than relying exclusively on bulk DMDS.

Molecular Weight Modifier for Emulsion Styrene-Butadiene Rubber (ESBR)

TDM is the industry-standard chain transfer agent for ESBR production. Its sterically hindered structure prevents premature consumption during the polymerization of styrene and butadiene, ensuring a narrow molecular weight distribution. This directly translates to improved processability and mechanical consistency in automotive tire manufacturing [1].

Flow and Impact Modification in ABS Resins

In the synthesis of Acrylonitrile-Butadiene-Styrene (ABS) terpolymers, TDM is utilized at concentrations of 0.2 to 0.6 weight parts per 100 parts monomer to precisely control the graft copolymerization phase. The resulting narrow polydispersity enhances the resin's melt flow index during injection molding while preserving its impact resistance [2].

Two-Stage Presulfiding of Hydrotreating Catalysts

TDM is deployed in petroleum refineries as a primary sulfurizing agent for activating non-calcined metal oxide catalysts. By applying TDM in a hydrogen-free first stage prior to standard DMDS treatment, refineries achieve optimal sulfur incorporation into the catalyst pores, maximizing the efficiency of downstream hydrodesulfurization units [3].

Physical Description

Liquid

XLogP3

4.8

UNII

G00MDQ58TB

GHS Hazard Statements

Aggregated GHS information provided by 1022 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 80 of 1022 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 942 of 1022 companies with hazard statement code(s):;
H315 (97.77%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (74.1%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (23.57%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (25.37%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H413 (69%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

25103-58-6

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Synthetic rubber manufacturing
tert-Dodecanethiol: ACTIVE

Dates

Last modified: 04-14-2024

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